
2,3-dimethylterephthalic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylterephthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is primarily used in the synthesis of various polymers and metal-organic frameworks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylterephthalic acid can be synthesized through the hydrolysis of its ester form, which is commercially available. The ester is subjected to acidic or basic hydrolysis to yield the desired acid. The reaction typically involves heating the ester with a strong acid or base in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2,3-dimethylbenzene (o-xylene) using a catalyst such as cobalt-manganese-bromide in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 2,3-Dicarboxyterephthalic acid.
Reduction: 2,3-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,3-Dimethylterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 2,3-dimethylterephthalic acid involves its interaction with various molecular targets. In metal-organic frameworks, it acts as a linker molecule, coordinating with metal ions to form stable structures. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to the stability and functionality of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: The parent compound without methyl substitutions.
2,6-Dimethylterephthalic acid: Another derivative with methyl groups at the 2 and 6 positions.
Isophthalic acid: A similar compound with carboxylic acid groups at the 1 and 3 positions.
Uniqueness
2,3-Dimethylterephthalic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the properties of the materials it forms. This positional isomerism allows for the fine-tuning of the physical and chemical properties of the resulting compounds, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2,3-dimethylterephthalic acid |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
RYRZSXJVEILFRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


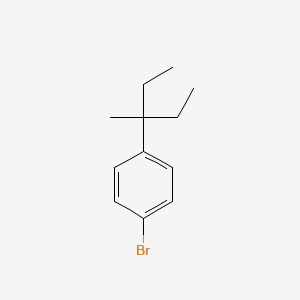
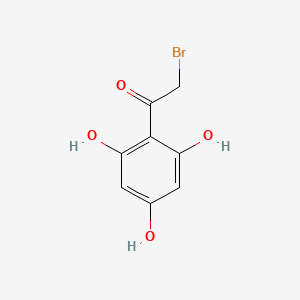
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
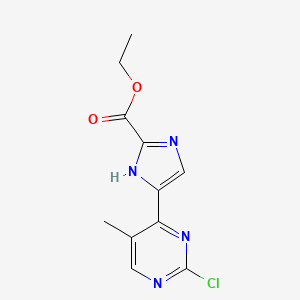
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
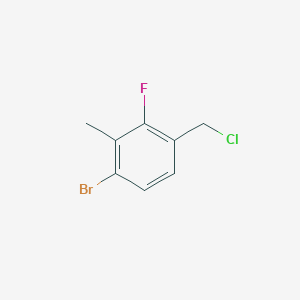

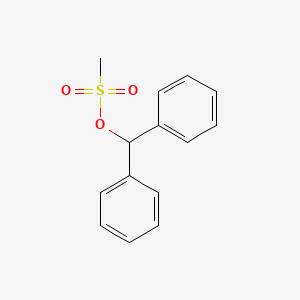

![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)
